

"2-Amino-1-(4-fluorophenyl)ethanone hydrochloride" chemical properties

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 2-Amino-1-(4-fluorophenyl)ethanone hydrochloride

Cat. No.: B1281895

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An In-depth Technical Guide to 2-Amino-1-(4-fluorophenyl)ethanone hydrochloride

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and known applications of **2-Amino-1-(4-fluorophenyl)ethanone hydrochloride**. The information is intended for researchers, scientists, and professionals involved in drug development and chemical synthesis.

Core Chemical Properties and Identifiers

2-Amino-1-(4-fluorophenyl)ethanone hydrochloride is an organic compound characterized by a fluorinated phenyl ring, a ketone, and an amine functional group, supplied as a hydrochloride salt. Its structure makes it a valuable intermediate in the synthesis of more complex molecules, particularly within the pharmaceutical industry.^[1] The hydrochloride salt form generally enhances the compound's stability and solubility in aqueous media.^[2]

Table 1: Chemical Identifiers and Properties

Identifier	Value	Reference
CAS Number	456-00-8	[3]
Molecular Formula	C ₈ H ₉ ClFNO	[3]
Molecular Weight	189.62 g/mol	[3]
IUPAC Name	2-amino-1-(4-fluorophenyl)ethanone hydrochloride	[4]
Synonyms	2-Amino-4'-fluoroacetophenone hydrochloride, 4-Fluorophenacylamine hydrochloride	[3][4]
Free Base Formula	C ₈ H ₈ FNO	[4]
Free Base Mol. Weight	153.15 g/mol	[4]
Free Base InChIKey	HLYXSMQJWZMANE-UHFFFAOYSA-N	[4]

| Free Base SMILES | C1=CC(=CC=C1C(=O)CN)F |[4] |

Table 2: Physical Properties

Property	Value	Notes	Reference
Appearance	White to off-white powder	Based on analogous compounds	[2][5]
Melting Point	Not available	The chloro-analog melts at 262°C. The hydroxy-analog melts at 245-252°C.	[2][6]
Boiling Point	262.7°C at 760 mmHg	Data for the free base form.	[7]
Flash Point	112.7°C	Data for the free base form.	[7]

| Storage | Room temperature, dry conditions | General recommendation for similar compounds. [[2] |

Synthesis and Purification Protocols

The synthesis of **2-Amino-1-(4-fluorophenyl)ethanone hydrochloride** typically starts from a substituted acetophenone. While a specific, detailed protocol for this exact compound is not readily available in the cited literature, a general and analogous methodology can be described.

Experimental Protocol: Two-Step Synthesis via Halogenated Intermediate

This protocol is based on the synthesis of analogous aminoketone hydrochlorides and general descriptions of the synthesis of the target compound's free base.[8] The first step involves the bromination of the starting material, 1-(4-fluorophenyl)ethanone, followed by a reaction with hexamine (hexamethylenetetramine) and subsequent acidic hydrolysis to yield the final hydrochloride salt.

Step 1: Synthesis of 2-Bromo-1-(4-fluorophenyl)ethanone

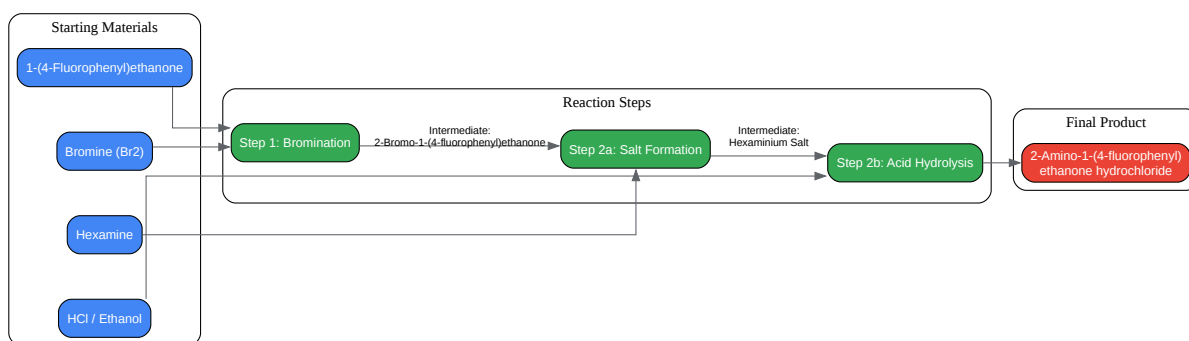
- To a solution of 1-(4-fluorophenyl)ethanone in a suitable solvent (e.g., chloroform, diethyl ether), add an equimolar amount of bromine (Br_2) dropwise at 0°C with stirring.
- The reaction mixture is allowed to warm to room temperature and stirred until the reaction is complete (monitored by TLC).
- The solvent is removed under reduced pressure. The crude 2-bromo-1-(4-fluorophenyl)ethanone can be purified by recrystallization.[9]

Step 2: Synthesis of **2-Amino-1-(4-fluorophenyl)ethanone hydrochloride** (Delépine Reaction)

- Dissolve the crude 2-bromo-1-(4-fluorophenyl)ethanone and a slight molar excess of hexamine in a chloroform or ethanol solution.[8]
- Stir the mixture at room temperature overnight. A precipitate of the quaternary ammonium salt should form.[8]
- Heat the mixture to reflux for several hours to ensure complete reaction.[8]
- After cooling, collect the precipitated crystals by filtration and wash with the solvent.[8]
- Add the dried crystals to a mixture of ethanol and concentrated hydrochloric acid.[8]
- Reflux the mixture for approximately one hour to hydrolyze the hexaminium salt.[8]
- Upon cooling, the target compound, **2-Amino-1-(4-fluorophenyl)ethanone hydrochloride**, will precipitate.[8]
- Collect the final product by filtration, wash with cold ethanol, and dry to yield colorless crystals.[8]

Visualization of Synthesis Workflow

The following diagram illustrates the logical flow of the synthesis protocol described above.



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Caption: General workflow for the synthesis of 2-Amino-1-(4-fluorophenyl)ethanone HCl.

Biological Activity and Applications

2-Amino-1-(4-fluorophenyl)ethanone hydrochloride and its derivatives are primarily recognized for their role as intermediates in pharmaceutical synthesis.[2]

- **Pharmaceutical Intermediates:** The compound serves as a crucial building block for creating more complex active pharmaceutical ingredients (APIs).[2] It is particularly noted for its use in the development of drugs targeting neurological disorders.[1]
- **Neuroscience Research:** Studies, though largely preclinical, have suggested that the free base form of the compound may interact with dopaminergic and serotonergic neurotransmitter systems. This potential activity makes it a subject of interest for research into the mechanisms of the central nervous system.[1]

- **Chemical Research:** Due to its reactive amine and ketone groups, it is used in biochemical assays to study enzyme activity and protein interactions. The fluorinated phenyl ring also makes it a useful scaffold for developing novel bioactive molecules.

At present, detailed public information on specific signaling pathways directly modulated by this compound is limited. Its primary role remains that of a precursor in drug discovery and development pipelines.

Analytical Methods

Standard analytical techniques are used to confirm the identity and purity of **2-Amino-1-(4-fluorophenyl)ethanone hydrochloride**.

- **Nuclear Magnetic Resonance (NMR) Spectroscopy:** ^1H NMR and ^{13}C NMR are standard methods to confirm the molecular structure. While specific spectral data for the hydrochloride salt is not publicly available, analysis of the related compound 2-bromo-1-(4-fluorophenyl)ethanone shows characteristic signals for the aromatic protons (δ 7.18-8.05 ppm) and the methylene protons adjacent to the carbonyl group (δ 4.43 ppm).[9] For the final product, one would expect to see the appearance of a signal corresponding to the amino group protons.
- **Purity Assessment:** Purity is typically assessed by High-Performance Liquid Chromatography (HPLC) or specified as "conforms to structure" by commercial suppliers, indicating that NMR results match the expected chemical structure.[2]

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- To cite this document: BenchChem. ["2-Amino-1-(4-fluorophenyl)ethanone hydrochloride" chemical properties]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1281895#2-amino-1-4-fluorophenyl-ethanone-hydrochloride-chemical-properties]

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